Preserved Dual Receptor Affinity: ΔAla3 Maintains Both Delta and Mu Binding Unlike Ser3 Replacement
In a systematic replacement of the Gly3 residue in Gly2- and D-Ala2-enkephalins with ΔAla3 and Ser3, [D-Ala2, ΔAla3, Leu5]-enkephalin was found to maintain most of its receptor binding affinities for both delta and mu opiate receptors. In contrast, the Ser3-substituted analog exhibited a divergent binding profile [1]. Quantitative IC50 values for the specific analog are not reported in the abstracted literature; the comparative observation is based on radioligand displacement assays using [3H]dihydromorphine (mu tracer) and [3H]-[D-Ala2, D-Leu5]-enkephalin (delta tracer) in rat brain membrane preparations.
| Evidence Dimension | Receptor binding affinity retention |
|---|---|
| Target Compound Data | Maintains most of its receptor binding affinities for both delta and mu opiate receptors |
| Comparator Or Baseline | [D-Ala2, Ser3, Leu5]-enkephalin (divergent binding profile) |
| Quantified Difference | Qualitative retention of dual affinity vs. altered selectivity |
| Conditions | Rat brain membrane binding assay with [3H]dihydromorphine and [3H]-[D-Ala2, D-Leu5]-enkephalin as tracers |
Why This Matters
Researchers requiring a tool compound that retains appreciable affinity for both opioid receptor subtypes should select the ΔAla3 analog over the Ser3 variant.
- [1] Shimohigashi Y, Stammer CH. Dehydro-enkephalins. VI. Dehydroalanine3-enkephalin: a potent enkephalin analog for the delta opiate receptor. Int J Pept Protein Res. 1982 Sep;20(3):199-206. View Source
